molecular formula C9H13NO B111996 2-Amino-2-(4-methylphenyl)ethanol CAS No. 157142-48-8

2-Amino-2-(4-methylphenyl)ethanol

Cat. No. B111996
CAS RN: 157142-48-8
M. Wt: 151.21 g/mol
InChI Key: JTEURNIHEPFUIJ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methylphenyl)ethanol is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure includes an amino group (-NH2) and a hydroxyl group (-OH), which are attached to a carbon atom that is also attached to a 4-methylphenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 287.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 46.9±0.3 cm3 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Receptor Differentiation

  • Receptor Distinction : The structural modification of 2-amino compounds, such as 2-Amino-2-(4-methylphenyl)ethanol, can lead to variations in sympathomimetic activity. This modification helps in differentiating β-receptor populations into β-1 and β-2 types, which are found in various body tissues like the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña & Buzzo, 1967).

Synthesis and Application in Drug Development

  • New Synthesis Processes : Research has been conducted on developing new synthesis processes for derivatives of this compound, essential for cardiovascular drugs. These processes demonstrate high yield and purity, indicating potential for industrial application (Zhang Wei-xing, 2013).

Chemical Modification and Protective Groups

  • Chemical Modification for Amino-Protective Groups : Altering the methyl group in certain ethanol compounds, like 2-(methylsulphonyl)ethanol, leads to the development of amino-protective groups. These groups are labile in alkaline media and useful in peptide synthesis (Verhart & Tesser, 2010).

Photocatalytic Degradation Studies

  • Photocatalytic Degradation : Studies have been conducted on the photocatalytic degradation of compounds structurally similar to this compound. These investigations provide insights into the degradation pathways, intermediates formed, and potential applications in environmental remediation (Sakkas et al., 2007).

Extraction and Purification Techniques

  • Extraction from Aqueous Solutions : Research on the extraction of phenolic alcohols, which are structurally similar to this compound, from aqueous solutions using emulsion liquid membranes has been reported. This method has implications for the purification and concentration of such compounds (Reis et al., 2006).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes . If symptoms persist, seek medical attention .

properties

IUPAC Name

2-amino-2-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEURNIHEPFUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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